molecular formula C10H12O3 B1302517 4-Methoxy-2,5-dimethylbenzoic acid CAS No. 58106-26-6

4-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B1302517
CAS No.: 58106-26-6
M. Wt: 180.2 g/mol
InChI Key: WXUIXMXEFZKIBM-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Methoxy-2,5-dimethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2,5-dimethylbenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), and cadmium (II) . These interactions can influence the activity of enzymes that require metal cofactors, potentially affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with metal ions can alter the activity of metalloenzymes, leading to changes in metabolic flux and the levels of metabolites within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions, which are essential cofactors for many enzymatic reactions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can lead to toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of enzymes that require metal ions as cofactors. This compound may also affect the levels of metabolites within cells, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylphenol followed by carboxylation. The reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation and carboxylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2,5-dimethylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzene ring allows for unique reactivity and interactions compared to its similar compounds .

Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUIXMXEFZKIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372871
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58106-26-6
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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